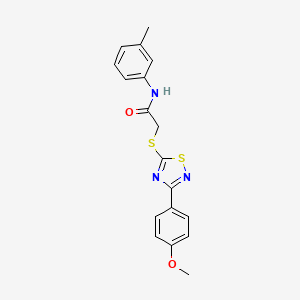
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Selective Human Adenosine A3 Receptor Antagonists
Compounds similar to 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide have been synthesized and evaluated for their selectivity and antagonistic properties towards human adenosine A3 receptors. These compounds showed promising results in binding affinity and selectivity, indicating their potential for therapeutic applications in modulating adenosine A3 receptor activities (Jung et al., 2004).
Fungicidal Activities
A series of novel 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives exhibited some fungicidal activity, highlighting the potential use of these compounds in agricultural applications to protect crops from fungal infections (Dong et al., 2008).
Antimicrobial and Antioxidant Properties
Novel derivatives have been synthesized, characterized, and evaluated for their antioxidant, antimicrobial, and toxic properties. These compounds, including variations with thiadiazole and selenadiazole moieties, showed activity against various bacterial strains and exhibited significant antioxidant efficiency, suggesting their applicability in developing new antimicrobial and antioxidant agents (Al-Khazragie et al., 2022).
Anticancer and Antiviral Activities
The research into compounds bearing a 1,3,4-thiadiazole moiety has demonstrated not only significant antibacterial and antifungal activities but also noteworthy antiviral activities against specific viruses. Such studies underline the versatility of these compounds in medicinal chemistry, offering potential pathways for the development of novel therapeutic agents (Tang et al., 2019).
Glutaminase Inhibitors
Research into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) has led to the identification of compounds with potent inhibitory activity against kidney-type glutaminase (GLS). Such inhibitors are of interest for their potential therapeutic applications in cancer treatment, indicating the relevance of thiadiazole derivatives in targeting metabolic pathways in cancer cells (Shukla et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-4-3-5-14(10-12)19-16(22)11-24-18-20-17(21-25-18)13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBMSBQWIBFKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

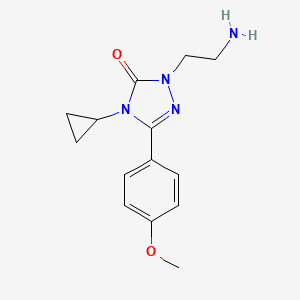
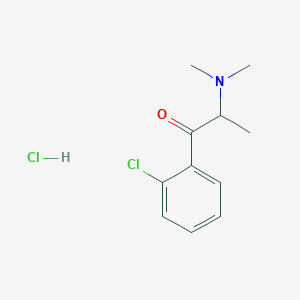
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2869760.png)
![Spiro[2.4]heptane-6-carbaldehyde](/img/structure/B2869762.png)
![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)
![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)

![N-Ethyl-N-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2869769.png)
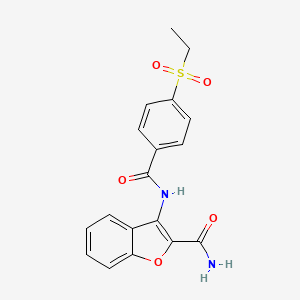
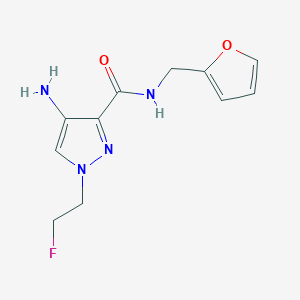

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2869777.png)
![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)